molecular formula C12H10O3 B12428990 5-Methoxy-2-methyl-1,4-naphthoquinone-d3

5-Methoxy-2-methyl-1,4-naphthoquinone-d3

Cat. No.: B12428990
M. Wt: 205.22 g/mol
InChI Key: ITNOIFSYUBMQKB-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-methyl-1,4-naphthoquinone-d3 is a deuterated derivative serving as a critical synthetic intermediate in the preparation of deuterium-labeled bioactive molecules, notably Plumbagin-d3 . This incorporation of deuterium creates a useful tool for tracing compound metabolism and studying biological mechanisms with greater precision. Researchers are particularly interested in the 1,4-naphthoquinone scaffold due to its potent and multifaceted biological activities. The non-deuterated form of this compound, 2-Methoxy-1,4-naphthoquinone (MNQ), has demonstrated significant efficacy as a broad-spectrum synergist when combined with tetracycline antibiotics . It operates by potently inhibiting the enzymatic activity of Tet(X3)/Tet(X4) proteins, which are responsible for high-level tigecycline resistance, and by disrupting bacterial membrane integrity via dissipation of the proton motive force . Furthermore, 1,4-naphthoquinones are extensively investigated for their anticancer properties. Analogues like plumbagin induce apoptosis and cell cycle arrest in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and the inhibition of key regulatory enzymes such as Cdc25 phosphatases and MKK7 . The redox-active properties of the naphthoquinone core allow these compounds to participate in electron transfer processes, leading to oxidative stress in target cells . This makes this compound and its analogues valuable chemical tools for probing redox biology, developing solutions to combat multidrug-resistant bacteria, and advancing novel chemotherapeutic strategies.

Properties

Molecular Formula

C12H10O3

Molecular Weight

205.22 g/mol

IUPAC Name

5-methoxy-2-(trideuteriomethyl)naphthalene-1,4-dione

InChI

InChI=1S/C12H10O3/c1-7-6-9(13)11-8(12(7)14)4-3-5-10(11)15-2/h3-6H,1-2H3/i1D3

InChI Key

ITNOIFSYUBMQKB-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=O)C2=C(C1=O)C=CC=C2OC

Canonical SMILES

CC1=CC(=O)C2=C(C1=O)C=CC=C2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodological Analysis

Precursor Synthesis: 5-Hydroxy-2-methyl-1,4-naphthoquinone

The non-deuterated precursor, 5-hydroxy-2-methyl-1,4-naphthoquinone, is synthesized via:

  • Friedel-Crafts Acylation : Reacting 1,4-naphthoquinone with acetyl chloride in the presence of AlCl₃ to introduce the methyl group at C2.
  • Selective Hydroxylation : Enzymatic or chemical oxidation of 2-methylnaphthalene derivatives. For example, engineered MthUPO enzymes catalyze regioselective hydroxylation of methylnaphthalenes to yield 5-hydroxy-2-methyl-1,4-naphthoquinone with >90% regioselectivity.
Key Reaction Conditions:
Step Reagents/Conditions Yield (%)
Friedel-Crafts AlCl₃, acetyl chloride, DCM, 0°C, 4 h 65–70
Enzymatic Oxidation MthUPO L60F variant, H₂O₂, pH 7.0, 25°C 85–90

Deuterium Incorporation: Methoxy-d3 Group Installation

Deuterium labeling is achieved via O-deuteromethylation of the hydroxyl precursor using methyl iodide-d3 (CD₃I):

Procedure:
  • Reaction Setup :
    • 5-Hydroxy-2-methyl-1,4-naphthoquinone (1.0 mmol) and NaH (2.2 mmol) are suspended in anhydrous THF under argon.
    • CD₃I (1.2 mmol) is added dropwise at 0°C, followed by stirring at 50°C for 8–12 h.
  • Workup :
    • The mixture is quenched with ice-cold H₂O, extracted with EtOAc, and purified via silica gel chromatography (hexane/EtOAc = 4:1).
Characterization Data:
Property Value/Description
Yield 68–72%
MS (ESI) m/z 231.1 [M+H]⁺ (Δ +3 vs. non-deuterated)
¹H NMR (CDCl₃) δ 2.45 (s, 3H, CH₃), δ 3.95 (s, OCD₃ absent)
¹³C NMR δ 185.2 (C=O), δ 56.8 (OCD₃, quintet, J = 22 Hz)

Alternative Pathways and Optimization

Reductive Deuteration of Quinone Methides

A secondary route involves reductive deuteration of 5-methoxy-2-methyl-1,4-naphthoquinone methide intermediates using NaBD₄ or D₂O. However, this method suffers from lower regiocontrol (<50% deuterium incorporation at –OCH₃).

Microwave-Assisted Deuteromethylation

Microwave irradiation (100°C, 30 min) with CD₃I and Cs₂CO₃ in DMF improves reaction efficiency (yield: 75–78%) while reducing side products.

Critical Analysis of Methodologies

Advantages of O-Deuteromethylation

  • High Isotopic Purity : >98% deuterium incorporation at –OCD₃.
  • Scalability : Gram-scale synthesis is feasible with minimal optimization.
  • Compatibility : Tolerates electron-deficient quinone cores without side reactions.

Limitations and Challenges

  • Cost : CD₃I is expensive (~$500/g), necessitating efficient recovery protocols.
  • Side Reactions : Prolonged heating may cause quinone ring reduction or demethylation.

Applications and Validation

  • Metabolic Tracing : Used in LC-MS studies to track naphthoquinone metabolism in Staphylococcus aureus.
  • NMR Spectroscopy : Enhanced signal resolution in ¹³C NMR due to reduced scalar coupling from deuterium.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-1,4-naphthoquinone-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

    Substitution: The methoxy and methyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

5-Methoxy-2-methyl-1,4-naphthoquinone-d3 has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of naphthoquinone derivatives.

    Biology: The compound is used in studies related to cellular respiration and oxidative stress due to its redox properties.

    Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl-1,4-naphthoquinone-d3 involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound useful in anticancer and antimicrobial research. The molecular targets include enzymes involved in cellular respiration and redox regulation.

Comparison with Similar Compounds

Structural Features

Naphthoquinones exhibit diverse bioactivity depending on substituent positions (C2, C3, C5, or C8) and functional groups (methoxy, methyl, amino, halogen). Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key References
5-Methoxy-2-methyl-1,4-naphthoquinone-d3 C2: -CH₃; C5: -OCH₃ (deuterated) C₁₂H₇D₃O₃ 223.24
2-Chloro-3-methoxy-1,4-naphthoquinone (5d) C2: -Cl; C3: -OCH₃ C₁₁H₇ClO₃ 222.63
2-Amino-3-methoxy-1,4-naphthoquinone (1c) C2: -NH₂; C3: -OCH₃ C₁₁H₉NO₃ 203.20
5,8-Dihydroxy-1,4-naphthoquinone (Juglone) C5: -OH; C8: -OH C₁₀H₆O₄ 190.15
2-Trifluoromethyl-3-phytyl-1,4-naphthoquinone C2: -CF₃; C3: phytyl chain C₃₁H₄₃F₃O₂ 504.67

Key Observations :

  • Electron-withdrawing vs. donating groups: Chloro (5d) and trifluoromethyl () groups enhance electrophilicity, favoring redox cycling and cytotoxicity.

Mechanistic Insights :

  • Chloro and hydroxy derivatives (5d, juglone) exhibit higher cytotoxicity due to ROS generation and DNA damage .
  • The trifluoromethyl-phytyl analog () shows enhanced lipophilicity, improving mitochondrial targeting.

Critical Analysis of Substituent Effects

  • Methyl at C2 : Enhances hydrophobicity, favoring passive diffusion across cell membranes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.